molecular formula C8H7Cl2NO3 B2657031 2-Amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid CAS No. 1259974-57-6

2-Amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid

Cat. No.: B2657031
CAS No.: 1259974-57-6
M. Wt: 236.05
InChI Key: QVNXIXORXUHJGB-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, dichloro, and hydroxy groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichloro-2-hydroxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an imine by reacting with an amine, followed by reduction to form the corresponding amine.

    Acetic Acid Addition: The amine is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-(3,5-dichloro-2-oxophenyl)acetic acid.

    Reduction: Formation of 2-Amino-2-(3,5-dichloro-2-aminophenyl)acetic acid.

    Substitution: Formation of 2-Amino-2-(3,5-dichloro-2-(substituted)phenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3,5-dichloro-4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group at a different position.

    2-Amino-2-(3,5-dichlorophenyl)acetic acid: Lacks the hydroxy group.

    2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid: Bromine atoms instead of chlorine.

Uniqueness

2-Amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and an electron-donating hydroxy group makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-amino-2-(3,5-dichloro-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3/c9-3-1-4(6(11)8(13)14)7(12)5(10)2-3/h1-2,6,12H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNXIXORXUHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)N)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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